molecular formula C8H12N2O B13062900 (3R)-3-Amino-3-(4-pyridyl)propan-1-OL

(3R)-3-Amino-3-(4-pyridyl)propan-1-OL

Cat. No.: B13062900
M. Wt: 152.19 g/mol
InChI Key: OPSDHGDMFGAHPA-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(4-pyridyl)propan-1-OL is a chiral compound with a pyridine ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and ®-3-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under mild conditions, often using a reducing agent like sodium borohydride to reduce the intermediate imine formed between the aldehyde and the amine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions and efficient purification processes.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-pyridyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes derived from the amino alcohol group.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or alkylated derivatives of the pyridine ring.

Scientific Research Applications

(3R)-3-Amino-3-(4-pyridyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-pyridyl)propan-1-OL involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-pyridyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Pyridylpropan-1-OL: A compound lacking the amino group, used in different synthetic applications.

    3-Amino-1-propanol: A simpler amino alcohol without the pyridine ring, used in various chemical reactions.

Uniqueness

(3R)-3-Amino-3-(4-pyridyl)propan-1-OL is unique due to its chiral nature and the presence of both an amino group and a pyridine ring, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2/t8-/m1/s1

InChI Key

OPSDHGDMFGAHPA-MRVPVSSYSA-N

Isomeric SMILES

C1=CN=CC=C1[C@@H](CCO)N

Canonical SMILES

C1=CN=CC=C1C(CCO)N

Origin of Product

United States

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